Tetramine

説明

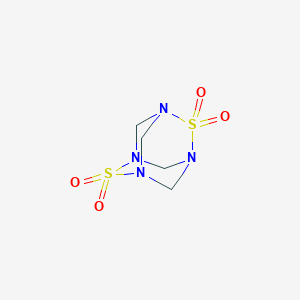

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2λ6,6λ6-dithia-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGKEGLBGGJEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN(S2(=O)=O)CN1S3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040307 | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-12-6 | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylene disulfotetramine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80-12-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLENEDISULFOTETRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6TS3WME05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tetramine Architectures

Novel Synthetic Pathways for Tetramine Core Structures

The creation of the core this compound structure is a foundational step in accessing this compound class. Various strategies have been developed, leveraging different reaction types to assemble the four amine functionalities within a single molecule.

Alkylation-Based Synthetic Approaches

Alkylation reactions are fundamental in amine synthesis and are widely applied in the construction of this compound architectures. This method typically involves the reaction of an amine precursor with an alkylating agent, such as an alkyl halide or tosylate, to form new carbon-nitrogen bonds. The sequential alkylation of a starting material with fewer amine groups or the controlled alkylation of a polyamine precursor can lead to the formation of tetramines.

Research has demonstrated the use of alkylation in the synthesis of specific tetramines. For instance, the alkylation of cyclic diamines, such as piperazine (B1678402) or homopiperazine, with appropriate electrophiles has been successfully employed to synthesize pentacycloundecane tetramines. In one reported method, the reaction of a cyclic diamine with crotyl bromide, followed by reaction with a pre-synthesized tosylate, yielded this compound structures with varying chain lengths in high yields mdpi.com.

Another application involves the use of chiral lithium amides derived from tetramines as traceless auxiliaries in the asymmetric alkylation of arylacetic acids nih.gov. This approach highlights the role of specific this compound structures in facilitating stereoselective transformations.

Reduction of Precursor Intermediates

The synthesis of tetramines can also be achieved through the reduction of various nitrogen-containing functional groups present in precursor molecules. Common reducible groups include nitriles, nitro groups, azides, and imines (formed from condensation reactions, such as Schiff bases).

A general method for polyamine synthesis, applicable to tetramines, involves the reduction of dinitrile precursors uef.fi. This route typically proceeds through a sequence involving dinitrile formation, followed by reduction of the nitrile groups to primary amines uef.fi. Similarly, the reduction of nitroalkanes or organic azides appropriately positioned within a molecular scaffold can yield the desired amine functionalities. The reduction of Schiff's bases, formed from the condensation of carbonyl compounds with amines, is another common strategy, providing substituted amines, including those within this compound structures uef.fi.

Addition Reactions in this compound Synthesis

Addition reactions, particularly the addition of amines to alkenes, offer a route to synthesize polyamines, including tetramines. This method typically involves a stepwise process where amine nucleophiles add across carbon-carbon double bonds, extending the polyamine chain uef.fi. While often used for the synthesis of larger polyamine chains, this principle can be applied to construct this compound frameworks by carefully selecting the amine and alkene precursors and controlling the reaction stoichiometry and conditions.

One-Pot Synthesis Strategies for Complex Tetramines

Template condensation reactions, often performed as one-pot procedures, involve the assembly of macrocyclic ligands, including tetraazamacrocycles, in the presence of a metal ion wikipedia.organalis.com.myresearchgate.net. The metal ion can act as a template, directing the cyclization reaction and enhancing the yield of the desired macrocyclic product wikipedia.organalis.com.myresearchgate.net. For example, macrocyclic Schiff bases, which can be reduced to form saturated tetraamine (B13775644) macrocycles, have been synthesized via one-pot condensation reactions between dialdehydes and tetramines like triethylenethis compound (B94423) in the presence of metal salts researchgate.net.

Other one-pot approaches may involve sequential reactions, such as alkylation followed by cyclization or condensation followed by reduction, performed in situ to construct complex this compound structures efficiently mdpi.com.

Targeted Functionalization and Derivatization of this compound Backbones

Once the core this compound architecture is established, targeted functionalization and derivatization reactions can be performed to introduce specific chemical groups or modify the existing amine functionalities. These modifications are crucial for tailoring the properties and applications of this compound compounds.

Common strategies for functionalizing this compound backbones include alkylation, acylation, and conjugation with other molecules. Alkylation of the remaining N-H bonds in the this compound can lead to the formation of secondary, tertiary, or quaternary amine centers mdpi.com. Acylation, the reaction with acylating agents like acid halides or anhydrides, results in the formation of amide linkages mdpi.com. This is a fundamental reaction for converting amines to amides and can be catalyzed by acids or bases mdpi.com.

Derivatization can also involve conjugating tetramines to polymers or small molecules to create functional materials. For instance, tetramines can be used to derivatize oil-soluble polymeric hydrocarbon backbones google.comgoogle.com. Functionalization strategies often target the primary amine and alcohol functionalities present in the molecule mdpi.com. The formation of stable amide bonds through the reaction of carboxylic acids with amines in the presence of coupling agents is a common method for creating conjugates mdpi.com.

Stereoselective Synthesis Approaches for Chiral Tetramines

The development of stereoselective synthetic methodologies for chiral tetramines is crucial for their applications in areas such as asymmetric catalysis and the creation of chiral materials. Several strategies have been employed to introduce and control chirality within this compound structures.

One approach utilizes the inherent chirality of natural products, such as α-amino acids, as starting materials. This "chiral pool" strategy allows for the synthesis of chiral long-chain diamines and tetramines. A reported method involves the synthesis of long-chain tetramines starting from natural α-amino acids like phenylalanine and lysine. This route employs the Wittig olefination reaction of N-protected amino aldehydes, which are derived from the amino acids. For instance, a 1,2,17,18-tetramine was synthesized using (2S)-1-azido-2-[bis(tert-butoxycarbonyl)-amino]-5-oxopentane as a key intermediate. nih.govmdpi.com This intermediate aldehyde is prepared from γ-methyl N-tert-butoxycarbonyl-L-glutamate. nih.govmdpi.com The Wittig olefination of this aldehyde with a bis(triphenyl-phosphorane) yields a chiral diamino diazide, which is subsequently reduced to the free unsaturated this compound. mdpi.com

Another strategy focuses on the synthesis of chiral C₂-symmetric this compound ligands. Routes to novel C₂-symmetric this compound ligands based on naphthalene (B1677914) and pyridine (B92270) cores have been explored. soton.ac.ukresearchgate.net These synthetic pathways involve key steps where chirality can be introduced, leading to both achiral and chiral series of these ligands. soton.ac.uk

Chiral acyclic this compound ligands can also be synthesized by incorporating chiral building blocks into the ligand backbone. For example, chiral acyclic ligands such as H₂CHXdedpa and H₄CHXoctapa have been synthesized. acs.org These ligands incorporate a chiral (1R,2R)-trans-cyclohexanediamine unit, and their synthesis and complexation with metals like Ga(III) and In(III) have been reported. acs.org Characterization of these chiral ligands and their metal complexes has been performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. acs.org

Stereoselective C-alkylation of di-imine macrocycles has been demonstrated as a method to access meso-dialkyl-substituted macrocyclic tetramines. rsc.org This approach allows for the controlled introduction of alkyl groups at specific positions on the macrocyclic framework with defined stereochemistry.

The synthesis of chiral TREN (tris(2-aminoethyl)amine) derivatives with backbone chirality has also been developed. A general procedure involves the stereo- and regioselective ring opening of chiral aziridines, such as (S)-N-tosyl-2-isopropylaziridine, by ammonia (B1221849). researchgate.net This is followed by deprotection of the amino groups to afford the chiral TREN compound. researchgate.net This methodology provides access to both the parent chiral this compound and various N-substituted derivatives. researchgate.net

Chiral tetramines also serve as essential components in the construction of larger chiral architectures, such as chiral porous organic frameworks (COFs). Chiral 3D COFs have been synthesized through the condensation of a tetrahedral tetraamine with linear dialdehydes derived from enantiomerically pure BINOL. mdpi.com These chiral frameworks can act as heterogeneous organocatalysts, demonstrating high enantioselectivity in certain reactions. mdpi.com

While chiral this compound ligands are frequently employed in asymmetric catalysis, achieving high asymmetric induction can be dependent on the specific ligand structure and reaction conditions. For instance, the chiral this compound ligand (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine ((R,R′)-PDP) has been used in attempts to achieve asymmetric induction in allylic hydroxyamination reactions catalyzed by iron complexes, although asymmetric induction was not observed in a specific reported case. rssing.combeilstein-journals.org

Coordination Chemistry of Tetramine Ligands

Tetramine Ligand Design Principles and Structural Engineering

The design of this compound ligands involves careful consideration of the arrangement and connectivity of the four nitrogen donor atoms, as well as the nature of the linkers between them. These design principles dictate the ligand's flexibility, preorganization for metal binding, and the resulting coordination geometry around the metal center. Structural engineering of this compound ligands allows for the modulation of properties such as cavity size, rigidity, and the introduction of additional functional groups.

Tripodal this compound Ligands and Their Variants

Tripodal this compound ligands are characterized by a central tertiary nitrogen atom bonded to three arms, each containing an additional nitrogen donor atom, typically via methylene (B1212753) groups researchgate.net. This arrangement provides a "spider-like" conformation capable of chelating a metal ion using all four nitrogen donors researchgate.net. A well-known example is tris(2-aminoethyl)amine (B1216632) (tren), which has been extensively used for capping transition metals to form mononuclear and polynuclear complexes researchgate.net. The preorganized structure of tripodal polyamines can promote topological matching with anions of similar symmetry, making them useful in the development of metal ion and anion receptors researchgate.net.

Variations in tripodal this compound ligands can involve altering the length of the methylene chains, introducing substituted aromatic or aliphatic donor atoms in the arms, or incorporating chiral centers researchgate.netresearchgate.net. These modifications can significantly impact the ligand's structure, physical properties, and the reactivity of its metal complexes researchgate.net. For instance, relatively small changes in the tripodal framework can lead to notable effects researchgate.net. Ligands incorporating pyrazolyl or quinolyl donors in the arms are examples of such variants, influencing coordination behavior and potential applications like fluorescent sensing researchgate.netotago.ac.nz.

Macrocyclic this compound Ligands (e.g., Cyclam Derivatives)

Macrocyclic this compound ligands feature the four nitrogen donor atoms incorporated within a cyclic framework. This cyclic structure imparts greater rigidity and preorganization compared to acyclic analogs, leading to enhanced thermodynamic stability of their metal complexes, a phenomenon known as the macrocyclic effect inorgchemres.orgacs.org. Cyclam (1,4,8,11-tetraazacyclotetradecane) is a prominent example of a 14-membered macrocyclic this compound ligand researchgate.net.

Cyclam derivatives are widely investigated due to their modifiable structure, the stability of their complexes, and their appropriate ring size for complex formation with various transition metals researchgate.net. N-alkylation of macrocyclic amines like cyclam significantly impacts their properties as ligands, influencing the stereochemistry of metal complexation, the metal-donor interaction, and the ability to stabilize metal ions in unusual oxidation states researchgate.net. Cyclam derivatives have been successfully coordinated with metals like Au(III), forming novel tetracoordinated complexes nih.gov. The conformation of the macrocycle can be influenced by the metal center, adopting folded or planar arrangements .

Integration of Heterocyclic Donors in this compound Ligands

The integration of heterocyclic donor atoms, such as pyridyl, pyrazolyl, imidazolyl, or quinolyl units, into this compound ligand frameworks introduces additional coordination possibilities and modifies the electronic properties of the ligand researchgate.netotago.ac.nz. These heterocyclic donors can participate in sigma and pi bonding with the metal center, influencing the ligand field and electronic structure of the resulting complexes wikipedia.orgmdpi.com.

For example, tripodal this compound ligands incorporating pyrazolyl and pyridyl donors have been synthesized, leading to complexes with varied coordination numbers and geometries (four, five, and six-coordination) otago.ac.nzresearchgate.net. The presence of nitrogen heterocycles in ligands is a common strategy in coordination chemistry and can lead to compounds with interesting properties, including potential biological activities rsc.org.

Transition Metal Complexation and Reactivity of this compound Ligands

This compound ligands readily complex with a wide range of transition metal ions, forming stable coordination compounds. The nature of the this compound ligand (acyclic, tripodal, macrocyclic), the metal ion, its oxidation state, and the presence of other ligands all influence the resulting complex's structure, stability, and reactivity.

Mononuclear and Polynuclear Coordination Complexes

This compound ligands are capable of forming both mononuclear and polynuclear coordination complexes. In mononuclear complexes, a single metal ion is coordinated by the this compound ligand, often occupying four coordination sites. The remaining coordination sites can be occupied by other ligands, such as solvent molecules or anions researchgate.netinorgchemres.org. The geometry around the metal center in mononuclear complexes can vary, commonly observed geometries include square planar, tetrahedral, square pyramidal, and trigonal bipyramidal, depending on the ligand design and the metal ion's electronic requirements inorgchemres.orgosti.gov.

Polynuclear complexes contain multiple metal centers linked by bridging ligands, which can include the this compound ligand itself or other co-ligands core.ac.uklibretexts.org. Tripodal this compound ligands like tren have been used to form polynuclear complexes researchgate.net. Macrocyclic ligands can also bridge multiple metal centers, leading to the formation of complex architectures, including metal-organic cages and frameworks researchgate.netacs.orgnih.govacs.org. The formation of polynuclear complexes is influenced by the flexibility of the ligand and the presence of donor atoms capable of bridging core.ac.uk.

Ligand Field Effects and Electronic Structure Modulation within this compound Complexes

The coordination of this compound ligands to transition metal ions significantly influences the electronic structure of the metal center through ligand field effects. The nitrogen donor atoms exert a ligand field that splits the metal d-orbitals, affecting the complex's spectroscopic, magnetic, and reactivity properties libretexts.orgresearchgate.netlibretexts.org.

The strength and symmetry of the ligand field are determined by the nature and arrangement of the donor atoms in the this compound ligand libretexts.orglibretexts.org. For instance, the ligand field splitting parameter (Δ) is influenced by the sigma and pi interactions between the metal and ligand orbitals wikipedia.orglibretexts.org. This compound ligands, typically acting as sigma donors, can also engage in pi interactions, especially when incorporating heterocyclic donors with available pi orbitals wikipedia.org.

The electronic configuration of the metal ion within the this compound complex is dictated by the ligand field splitting and the pairing energy libretexts.org. This, in turn, affects the complex's spin state (high spin vs. low spin) and its redox properties libretexts.orgnih.gov. The ligand field stabilization energy (LFSE) plays a role in the stability and lability of the complexes libretexts.orgcbpbu.ac.in. Studies on the electronic structure of this compound complexes often involve spectroscopic techniques (e.g., UV-Vis, EPR) and theoretical calculations (e.g., DFT) to understand the orbital energy levels and electron distribution osti.govresearchgate.net. The geometry of the ligand field can also influence the preferred oxidation state of the metal, as seen with copper ions nih.gov.

Table 1: Examples of this compound Ligands and Their PubChem CIDs

| Compound Name | PubChem CID |

| Tris(2-aminoethyl)amine (tren) | 10935 |

| Cyclam (1,4,8,11-tetraazacyclotetradecane) | 10472 |

| Triethylenethis compound (B94423) (TETA) | 11004 |

Table 2: Selected Research Findings on this compound Complexes

| Ligand Type | Metal Ion | Observed Geometry | Key Finding | Source |

| Tripodal this compound | Cu(II) | Distorted Trigonal Bipyramidal | Ligand design influences coordination geometry osti.gov. | osti.gov |

| Tripodal this compound | Zn(II), Cu(I) | Varied (e.g., tetrahedral) | Chirality in ligand affects complex diastereomer formation and stability researchgate.net. | researchgate.net |

| Macrocyclic (Cyclam) | Au(III) | Tetracoordinated N,N,N,N | Successful coordination with Au(III) to form stable complexes nih.gov. | nih.gov |

| Macrocyclic (Cyclam) | Ni(II) | Tetragonally elongated octahedral | Ligand adopts favored conformation with specific chelate ring structures researchgate.net. | researchgate.net |

| This compound (various) | Zn(II) | Pseudo-cubic cages | Ligand aspect ratio and flexibility determine framework symmetry in self-assembly researchgate.netnih.gov. | researchgate.netnih.gov |

Stereochemistry and Chirality in this compound Coordination Complexes

Chirality in this compound coordination complexes can arise from several factors:

Chirality inherent to the ligand: If the this compound ligand itself contains chiral centers, these can induce chirality in the metal complex libretexts.org. A tetradentate tripodal ligand with a chiral center and three different coordinating arms has been designed, and its complexation with Zn(II) and Cu(I) resulted in the formation of diastereomers, indicating the stabilization of the central tertiary amine configuration upon metal coordination researchgate.net.

Chirality arising from the arrangement of the ligand about the metal center: Even with an achiral ligand, the way it coordinates to a metal center can generate chiral isomers (e.g., Λ and Δ configurations in octahedral complexes) libretexts.org.

Chirality at the metal center: For four-coordinate complexes, tetrahedral geometry with four different ligand attachment points can lead to chirality libretexts.org.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the conformational landscape and preferred diastereomers of chiral this compound platinum(II) coordination complexes. These studies can reveal strong preferences for specific diastereomers based on electronic interactions and steric factors researchgate.netnih.gov.

Ligand Substitution Reactions in this compound-Metal Systems

Ligand substitution reactions, where one ligand in a coordination complex is replaced by another, are fundamental processes in coordination chemistry and are crucial for the synthesis and reactivity of metal complexes libretexts.org. In this compound-metal systems, these reactions can involve the exchange of coordinated solvent molecules or other ligands by the this compound ligand, or the replacement of the this compound ligand by other competing ligands.

The kinetics and mechanism of ligand substitution reactions in this compound complexes are influenced by factors such as the nature of the metal ion, the specific this compound ligand, the leaving group, and the reaction conditions libretexts.org. For example, studies on the substitution reaction of a tetraamine (B13775644) macrocyclic ligand with a tridentate Schiff base in copper(II) complexes have shown a biphasic reaction process. The first step was found to be fast and dependent on the concentration of the incoming macrocyclic ligand, while the second step was slower and less affected by its concentration inorgchemres.org. This suggests a multi-step mechanism, potentially involving intermediate species inorgchemres.orgcbpbu.ac.in.

Ligand exchange reactions are also relevant in the context of the stability of this compound-metal complexes. Macrocyclic this compound ligands often form more stable and inert complexes compared to their acyclic analogs, a phenomenon known as the "macrocyclic effect" inorgchemres.org. This enhanced stability can influence the rate and outcome of substitution reactions.

Main Group and Lanthanide Metal Coordination with this compound Ligands

While this compound ligands are well-known for their coordination with transition metals, they also exhibit interesting coordination chemistry with main group and lanthanide metal ions.

Main Group Metal Coordination: Macrocyclic N-donor ligands, including tetraamines, have been explored in main group chemistry, although their use has been less widespread compared to transition metal chemistry researchgate.net. However, research is ongoing to explore the reactivity of main group metal complexes incorporating various ligands, including those with N-donor sets rsc.org.

Lanthanide Metal Coordination: this compound ligands, particularly tripodal and macrocyclic types, are capable of coordinating lanthanide ions researchgate.netresearchgate.net. These interactions are of interest for various applications, including solvent extraction and as NMR shift reagents sdsuv.co.in.

Studies on the complexation of lanthanides(III) by tripodal this compound ligands like tpa (tris[(2-pyridyl)methyl]amine) have shown the formation of 1:1 metal:ligand complexes where the ligand acts as tetradentate acs.org. The coordination number of the lanthanide ion in these complexes can vary depending on the specific ligand and the presence of other coordinating species like counterions or solvent molecules researchgate.netacs.org. For instance, complexes with tpa have shown coordination numbers of 7 or 8, while complexes with related ligands can exhibit coordination numbers up to 10 researchgate.netacs.org.

The stability of lanthanide complexes with macrocyclic this compound ligands is influenced by factors such as the size of the macrocycle, the nature and position of donor atoms, and the lanthanide contraction sdsuv.co.inacs.org. Research findings indicate that macrocyclic ligands can effectively recognize and selectively complex lanthanide metal ions sdsuv.co.in.

Redox-Active this compound Ligands and Their Metal Complexes

Redox-active ligands are those that can undergo reversible oxidation and reduction, and their incorporation into metal complexes can lead to novel electronic and catalytic properties acs.orgrsc.org. While the amine functionalities in traditional this compound ligands are generally considered redox-innocent under typical conditions, modified or functionalized this compound ligands can exhibit redox activity.

The development of new redox-active scaffolds is an area of considerable interest acs.org. Ligands featuring ortho-substituted heteroaromatic systems or delocalized π-systems are often employed as redox-active moieties acs.org. While conjugated, redox-active macrocycles are less common, their coordinating power combined with redox capabilities is being explored nih.gov.

Metal complexes bearing redox-active this compound ligands can exhibit ligand-based redox events in addition to metal-centered redox processes nih.gov. These ligand-based redox events originate from the gain or loss of electrons by the redox-active portion of the ligand nih.gov. Studies on nickel(II) complexes with a redox-active N4-macrocyclic ligand featuring donor and acceptor moieties have shown up to five different ligand-based oxidation states that are electrochemically stable over a wide potential range acs.orgnih.gov.

The interplay between the metal center and the redox-active ligand can lead to interesting cooperative effects and enable multielectron reactivity, which is particularly valuable for catalysis rsc.org. Research in this area focuses on understanding the electronic structure and redox behavior of these complexes through experimental techniques like electrochemistry and spectroscopy, as well as computational methods like DFT acs.orgnih.gov.

Summary of Selected this compound Ligands and Their Coordination Properties:

| Ligand Name | Type | Representative Metal Ions Coordinated | Key Coordination Features | Relevant Section(s) |

| Triethylenethis compound (TREN) | Acyclic | Transition metals, Lanthanides | Tripodal coordination, forms stable complexes | 1, 2, 5, 23 |

| Tris(2-aminoethyl)amine (TRISPEN) | Acyclic | Transition metals | Tripodal coordination | 2 |

| (3S, 8S)-dimethyltriethylenethis compound | Acyclic | Cobalt(III) | Stereospecific complex formation, chirality | 4 |

| 1,4,7,10-tetraazacyclododecane (Cyclen) | Macrocyclic | Zn(II), Lanthanides | Macrocyclic effect, anion binding, forms stable complexes | 3, 24, 33 |

| N,N,N',N'-Tetramethylethane-1,2-diamine (TMEDA) | Acyclic | Metal halides, Lithium ions | Bidentate coordination, forms soluble complexes | 15 |

| Tris(2-dimethylaminophenyl)amine (LMe) | Tripodal | First-row transition metals | Five-coordinate complexes, distorted trigonal bipyramidal | 14, 23 |

| PhenTAA (Tetraphenylenetetraaza acs.organnulene) | Macrocyclic | Nickel(II) | Redox-active, multiple oxidation states | 8, 10 |

| Norspermine (3,3,3-tetramine) | Acyclic | Polyazaalkane this compound | 27 |

Supramolecular Chemistry of Tetramine Scaffolds

Self-Assembly of Tetramine-Based Coordination Cages and Networks

The self-assembly of tetramines with metal ions is a powerful strategy for constructing intricate supramolecular structures. This process relies on the inherent coordination preferences of the metal centers and the geometric arrangement of the amine groups within the this compound ligand. The resulting architectures can range from discrete, finite coordination cages to extended, potentially infinite coordination networks.

Metal-organic coordination cages are a prominent class of structures formed through the self-assembly of tetramines and metal ions. These cages possess well-defined internal cavities capable of encapsulating guest molecules. Examples include pseudo-cubic Zn8L6 assemblies, where L represents a this compound-based ligand. fishersci.cafishersci.befishersci.co.ukatamanchemicals.comnih.govcoreyorganics.comalfa-chemistry.com Other geometries, such as tetrahedral, triangular prismatic, and tetragonal prismatic structures, have also been realized using this compound ligands. nih.gov The formation of these cages often involves subcomponent self-assembly, where the this compound reacts with an aldehyde and a metal ion in a one-pot synthesis. fishersci.cafishersci.befishersci.co.ukatamanchemicals.comcoreyorganics.com

Beyond discrete cages, tetramines can also contribute to the formation of coordination networks. For instance, hexamethylenethis compound (hmt) has been shown to form two- and three-dimensional coordination networks with silver(I) salts, with the resulting structures exhibiting square or hexagonal cavities and different channel types depending on the counterions, metal-to-ligand ratio, and pH.

Design Principles for Self-Assembled this compound Architectures

The successful design of self-assembled this compound-based architectures hinges on understanding and controlling the factors that govern the assembly process. A key aspect is the geometry and flexibility of the this compound ligand. For example, the aspect ratio and conformational flexibility of rectangular tetra-aniline subcomponents have been shown to dictate the symmetry and diastereomeric outcome of Zn8L6 pseudo-cubic coordination cages. fishersci.cafishersci.befishersci.co.ukatamanchemicals.comcoreyorganics.com By controlling these parameters, researchers can influence whether the resulting cage exhibits T, Th, S6, or D3 symmetry. fishersci.cafishersci.befishersci.co.ukatamanchemicals.comcoreyorganics.com

Geometric design methods have also been developed for the subcomponent self-assembly of heteroleptic prisms, which incorporate more than one type of ligand. nih.gov The intrinsic properties of the this compound subcomponent, such as its tendency to twist out of planarity, can be programmed into the molecule to favor the formation of larger, more complex capsules over simpler architectures. The choice of metal ion, counterion, and solvent also play crucial roles in directing the assembly process and influencing the final structure.

Host-Guest Interactions and Molecular Recognition Phenomena

A significant feature of many this compound-based coordination cages is their ability to act as hosts for guest molecules. The enclosed cavities within these structures provide unique chemical environments that can facilitate specific host-guest interactions and molecular recognition phenomena. fishersci.canih.govalfa-chemistry.com

The nature and strength of host-guest interactions are influenced by factors such as the size and shape of the guest molecule, the size and chemical environment of the cage cavity, and non-covalent interactions like ionic bonding, hydrogen bonding, and van der Waals forces. This compound-based cages have demonstrated the ability to bind a variety of guests, including large dianionic species and polar molecules. Modifying the internal substituents of self-assembled cages provides a means to tune their molecular recognition properties.

Research findings highlight the importance of cavity size and shape in guest binding. For example, tubular M8L4 complexes formed from elongated tetramines exhibit host-guest chemistry influenced by ligand length, substituents, metal ion, and counteranion. These tubular hosts can bind linear guests that optimally fit within their cavities.

Tetramines can also be incorporated into other supramolecular receptors designed for molecular recognition. Tetraaminocalix fishersci.co.ukarene derivatives, for instance, have been studied for their ability to bind neutral and charged substrates in water, with the cavity structure and charge distribution playing a role in recognition.

Templated Synthesis and Directed Assembly Strategies

Templated synthesis and directed assembly strategies are often employed in the construction of complex supramolecular architectures utilizing tetramines. In templated synthesis, a molecular entity, often a metal ion, organizes the reacting components in a specific spatial arrangement to favor the formation of a desired product that might not otherwise be accessible.

Metal ions can effectively template the condensation reactions between amines, including tetramines, and carbonyl compounds to form imine bonds, which are central to the self-assembly of many coordination cages. This metal-directed assembly helps to control the connectivity and prevent the formation of undesired oligomeric or polymeric byproducts.

Directed assembly strategies can also involve using templates to guide the formation of extended structures. Noble metal ions, for instance, can act as ionic crosslinkers to direct the assembly of 2D materials. Anion-directed templated synthesis is another approach used in supramolecular and coordination chemistry that can influence the outcome of assembly processes involving amine ligands.

Functional Metallosupramolecular Architectures from Tetramines

Metallosupramolecular architectures derived from tetramines are being explored for a range of functional applications. The well-defined cavities and tunable properties of these assemblies make them promising candidates for various roles in chemical and biological systems.

Coordination cages based on tetramines and metal ions have shown potential in areas such as catalysis, enantioselective recognition and separation, and the stabilization of reactive species. fishersci.ca The ability to functionalize the ligands allows for the incorporation of specific properties into the resulting architectures.

Dynamic metallosupramolecular cages with adaptable pockets are being investigated for high-order guest binding, mimicking aspects of molecular recognition in biological systems. alfa-chemistry.com Furthermore, this compound-based architectures are being explored in the development of functional materials, including potential applications as molecular machines, metallo-pharmaceuticals, and nanoreactors for carrying out chemical transformations within a confined environment.

The synergistic effects arising from the combination of metal centers and this compound ligands in these supramolecular assemblies contribute to their diverse functionalities and potential for advanced applications.

Organocatalysis and Catalytic Applications of Tetramine Derivatives

Tetramine-Functionalized Covalent Organic Frameworks (COFs) in Heterogeneous Catalysis

Covalent Organic Frameworks (COFs) are a class of porous crystalline materials constructed from organic building units linked by strong covalent bonds. The incorporation of this compound units into the framework design allows for the creation of functionalized COFs with specific catalytic properties, particularly for heterogeneous catalysis where the catalyst is in a different phase from the reactants, facilitating easy separation and recycling.

The design of this compound-incorporated COFs typically involves the use of tetrahedral tetramines as building blocks that condense with suitable co-monomers, often aldehydes, through reversible imine chemistry. This condensation reaction leads to the formation of extended, porous networks where the this compound units are integral to the framework structure nih.govjkchemical.comwikipedia.orgnih.govfishersci.ca. For instance, tetrakis(4-aminophenyl)methane (B1314661) (TAPM) is a tetrahedral this compound that has been used in the synthesis of 3D imine-type COFs like COF-300 by condensation with terephthalaldehyde (B141574) (BDA) nih.gov. The choice of this compound and the co-monomer dictates the topology and pore structure of the resulting COF jkchemical.comwikipedia.orgnih.gov. The synthesis is often carried out under solvothermal conditions, promoting crystallinity and permanent porosity wikipedia.orgnih.gov. The presence of the this compound units within the COF structure provides accessible nitrogen sites that can act as catalytic centers or anchoring points for further functionalization or metalation atamanchemicals.com.

In COF-mediated catalysis, the mechanism of action is influenced by the specific functional groups present in the framework, the pore environment, and the substrate accessibility to the active sites. For this compound-functionalized COFs, the basic nitrogen atoms can directly catalyze reactions by activating substrates through hydrogen bonding or acting as basic catalysts atamanchemicals.com. The confined environment within the COF pores can also play a significant role in pre-concentrating reactants, stabilizing transition states, or influencing reaction pathways, thereby enhancing reactivity and selectivity atamanchemicals.com. For example, in some COF-catalyzed reactions, the framework itself, or functional groups strategically placed within the pores, facilitate the catalytic cycle atamanchemicals.com. The ordered and porous nature of COFs allows for efficient diffusion of reactants and products to and from the active sites embedded within the framework nih.gov.

This compound-functionalized COFs have been explored as heterogeneous catalysts for various organic transformations, including Knoevenagel condensation and Michael addition reactions atamanchemicals.comfishersci.cafishersci.ca. These reactions are fundamental carbon-carbon bond forming processes in organic synthesis. COFs possessing basic sites derived from this compound units can effectively catalyze the Knoevenagel condensation, which involves the condensation of an active methylene (B1212753) compound with a carbonyl compound to form an α,β-unsaturated product atamanchemicals.comfishersci.cafishersci.ca. Similarly, these COFs can catalyze Michael addition reactions, where a nucleophile adds to an electron-deficient double or triple bond fishersci.ca. Research has shown that COFs, including those potentially derived from tetramines, can be active catalysts for these reactions, offering advantages such as heterogeneity, reusability, and potentially improved selectivity compared to homogeneous catalysts fishersci.cafishersci.ca. While specific detailed data tables for this compound-functionalized COFs in these reactions were not available in the provided snippets, the literature indicates their application in these areas of organocatalysis atamanchemicals.comfishersci.cafishersci.ca.

Mechanism of Action in COF-Mediated Reactions

Homogeneous Catalysis via this compound-Metal Complexes

This compound ligands can coordinate with metal ions to form soluble complexes that act as homogeneous catalysts. The tetradentate nature of many this compound ligands allows them to chelate to metal centers, influencing the electronic and steric environment around the metal and thereby controlling catalytic activity and selectivity.

Iron complexes containing tetradentate amine ligands have been investigated as catalysts for various oxidation reactions, including the formation of C-N bonds through processes like allylic hydroxyamination. Specific iron(II) complexes with this compound ligands such as tris(2-pyridylmethyl)amine (B178826) (TPA) and N,N'-bis(2-pyridylmethyl)-N,N'-dimethylethane-1,2-diamine (BPMEN) have demonstrated catalytic activity in the allylic hydroxyamination of alkenes using N-Boc-hydroxylamine. These reactions convert cyclohexene (B86901) to the corresponding allylic hydroxylamine (B1172632) in moderate yields. This highlights the ability of this compound-iron complexes to mediate challenging C-N bond formation reactions.

The this compound ligand plays a crucial role in dictating the catalytic performance and selectivity of the metal complex. By coordinating to the metal center, the ligand influences its electronic state, coordination geometry, and accessibility of the metal site to the substrate. In the case of iron-catalyzed hydroxyamination, spectroscopic and trapping experiments suggest a mechanism involving a nitroso-ene reaction with a free N-Boc-nitroso intermediate, generated through the iron-catalyzed oxidation of N-Boc-hydroxylamine. The structure of the this compound ligand can influence the efficiency of this process and potentially the regioselectivity of the reaction. While some this compound ligands, like the chiral (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine ((R,R′)-PDP), have been explored in these reactions with the aim of inducing asymmetry, asymmetric induction was not observed in the allylic hydroxyamination of cyclohexene using this specific chiral this compound-iron complex. This suggests that while the ligand is essential for catalytic activity, achieving high stereoselectivity can be challenging and highly dependent on the specific reaction and ligand design. The modular synthesis of symmetric this compound ligands using approaches like double reductive amination provides flexibility in designing ligands with tailored steric and electronic properties to potentially influence catalytic selectivity in various metal-catalyzed transformations.

Computational Chemistry and Theoretical Investigations of Tetramine Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are essential tools for investigating the electronic structure and reactivity of molecules. These methods solve the electronic Schrödinger equation to obtain information about the distribution of electrons and the energy of the system.

Density Functional Theory (DFT) Applications for Tetramines

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT has been applied to study the electronic structure and properties of various tetramine-containing compounds, including coordination complexes scribd.comscirp.orgscirp.orgcumhuriyet.edu.trresearchgate.net. Studies have utilized DFT to investigate the molecular structures and electronic properties of copper(II) complexes with tripodal this compound ligands scribd.comscirp.orgcumhuriyet.edu.tr. These calculations can provide insights into coordination chemistry and electronic structures scribd.com. DFT has also been used to study the electronic structure and hydration of this compound cobalt hydride complexes, serving as models for intermediates in catalytic cycles nih.govscribd.com. Furthermore, DFT calculations, often combined with time-dependent DFT (TD-DFT), are used to simulate and interpret electronic spectra, analyze frontier molecular orbitals (FMOs), and examine charge distribution through methods like Natural Bond Orbital (NBO) analysis scirp.orgscirp.orgresearchgate.net. The calculated HOMO and LUMO energies from DFT can be used to determine global reactivity descriptors such as chemical hardness, softness, and electronegativity researchgate.netekb.eg. DFT studies have also explored the electronic structure and reactivity of tetraperoxometalates, a category of dioxygen compounds, to understand their potential in reactions like direct air capture (DAC) chemrxiv.org.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, derived directly from theoretical principles without empirical parameters, are employed for high-accuracy calculations of molecular properties. These methods, such as Coupled Cluster (CC) approaches and Multireference Configuration Interaction (MRCI), can provide highly accurate results for properties like enthalpies of formation and spectroscopic parameters for smaller systems researchgate.netelte.huucl.ac.uk. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and obtaining reliable data when high precision is required elte.hu. They can be used to study the electronic structure of metal complexes diamond.ac.uk. High-accuracy ab initio calculations have been performed on systems relevant to astrochemistry, illustrating their capability in predicting molecular structure, energetics, and spectroscopic properties mdpi.com.

Analysis of Electronic States and Energy Landscapes

Understanding the electronic states and energy landscapes of this compound systems is crucial for predicting their behavior and reactivity. Quantum chemical calculations, including DFT and ab initio methods, are used to analyze ground and excited electronic states acs.orgwisc.edu. This involves studying the distribution of electron density, orbital interactions, and the energy differences between different electronic configurations ekb.eguomustansiriyah.edu.iq. Analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into potential reaction sites and charge transfer characteristics scirp.orgresearchgate.netekb.eg. Studies on energy landscapes can reveal stable conformations, transition states, and reaction pathways arxiv.orgnih.gov. For example, computational analysis has been used to understand the preferred molecular structures and reactivity of compounds like benzene-1,2,4,5-tetramine acs.org. The concept of energy landscapes is also relevant in understanding how approximate excited states relate to the exact electronic energy landscape arxiv.org.

Molecular Dynamics Simulations of this compound Compounds and Complexes

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational changes, and interactions with their environment.

Investigation of Intermolecular Interactions and Solvent Effects

Intermolecular interactions and solvent effects are critical in determining the behavior of this compound compounds in various environments, including their solubility, reactivity, and self-assembly processes. MD simulations are used to investigate these interactions scribd.comdntb.gov.uasaskoer.ca. Simulations can model the hydration of this compound complexes in explicit solvent, providing a more realistic representation of their behavior in solution nih.govscribd.com. The effects of intermolecular forces on physical properties like melting and boiling points, as well as solubility, are influenced by the types and degrees of interactions a compound can form with itself and the solvent saskoer.calibretexts.org. Studies using MD simulations have explored solvent effects on crystal morphology, demonstrating how solvent molecules can interact with crystal surfaces and influence growth researchgate.net. Linear free energy relationships (LFERs) are also utilized to understand the impact of solvents on various intermolecular interactions in supramolecular chemistry, which is relevant to the behavior of this compound-based systems nih.gov.

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool for elucidating the intricate mechanisms of chemical transformations involving tetramines. These computational techniques allow for the investigation of potential energy surfaces, identification of intermediates, and characterization of transition states, providing a step-by-step understanding of how reactants are converted into products smu.edumdpi.com.

Studies have applied DFT to investigate the formation mechanisms of energetic materials like RDX and HMX from hexamethylene this compound (HMTA) iqstorm.ro. These calculations can postulate series of reactions and help rationalize the formation pathways based on the relative stabilities of proposed structures iqstorm.ro. While computational studies provide valuable insights into favored routes, it is noted that calculations are often performed for gas or aqueous phases, and the actual reaction conditions, such as ionic strength and acidity, can influence the real-world outcome iqstorm.ro.

Computational chemistry is considered a complementary tool for validating reaction mechanisms and providing proof of reaction features rsc.org. It offers excellent insight into reaction features, with experimental findings aiding in the derivation of computational data rsc.org.

Transition State Analysis and Activation Energy Calculations

Transition state analysis is a cornerstone of theoretical reaction mechanism studies. The transition state represents the highest energy point along the minimum energy pathway connecting reactants to products on the potential energy surface numberanalytics.com. Characterizing the geometry and energy of the transition state is crucial for understanding reaction kinetics and selectivity rsc.orgnumberanalytics.com.

Density Functional Theory (DFT) is frequently used to optimize the geometries of reactants, products, and transition states scirp.orgfossee.in. Transition state theory (TST) provides a framework to relate the properties of the transition state to the reaction rate constant numberanalytics.comwikipedia.org. Activation energy, defined as the minimum energy required to initiate a chemical transformation, is directly related to the energy difference between the reactants and the transition state fossee.in. Higher activation energy indicates a slower reaction rate, while lower activation energy suggests a faster reaction fossee.in.

Computational studies involving this compound systems or related reactions utilize transition state analysis to understand factors influencing reactivity. For instance, studies on reactions involving tetrazine (a related nitrogen heterocycle) have used calculated transition state geometries and activation energies (ΔG‡) to understand reactivity and selectivity researchgate.netresearchgate.net. Distortion/interaction analysis can further break down the activation energy into components related to structural distortion of reactants and interactions at the transition state, providing deeper insights into the origins of the energy barrier researchgate.net. Factors like hydrogen bonding can significantly lower transition state energy, highlighting their importance in stabilizing the activated complex rsc.org.

Calculating activation parameters like enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) from theoretical calculations allows for a more complete picture of the reaction energetics and can be related to experimental rate constants via the Eyring equation wikipedia.org. For example, calculated ΔG‡ values for specific reactions involving ruthenium tetraammine systems (containing a tetraamine (B13775644) motif) have shown good agreement with experimental data for similar substitution reactions rsc.org.

Pathways of Chemical Transformations Involving Tetramines

Computational modeling is instrumental in mapping out the various possible pathways a chemical reaction involving tetramines might take. By exploring the potential energy surface, researchers can identify competing reaction channels and determine the energetically most favorable routes rsc.orgnih.gov. This is particularly important when multiple products are possible.

For example, DFT studies have been used to rationalize the formation of both RDX and HMX from HMTA under acidic conditions by postulating and evaluating different reaction series iqstorm.ro. This involves identifying intermediates and transition states along each proposed pathway to determine their relative stabilities and the associated energy barriers iqstorm.ro.

In the context of other chemical transformations, computational analysis can partition the reaction path into distinct phases, such as a contact phase, preparation phase, transition state phase(s), product adjustment phase, and separation phase smu.edunih.gov. This detailed breakdown helps in understanding the sequence of chemical processes, including bond breaking and formation, and identifying the electronic factors that control the reaction mechanism smu.edunih.gov.

Theoretical studies can also explore transformation pathways in more complex systems containing this compound motifs, such as the potential transformation pathways in macrotricyclic this compound hexaether complexes interacting with anions nih.gov. Understanding these pathways is essential for predicting the behavior of this compound compounds in various chemical environments and reactions.

Predictive Modeling for Rational Design and Synthesis in this compound Chemistry

Predictive modeling, leveraging computational chemistry techniques, is increasingly used to guide the rational design and synthesis of new this compound-containing molecules with desired properties. By predicting molecular behavior and chemical properties in silico, researchers can significantly reduce the need for extensive experimental trial-and-error nextmol.com.

Computational techniques can be used to predict reagents and reaction conditions that are likely to lead to successful synthesis based on calculated reaction profiles rsc.org. This accelerates the design process and can lead to the discovery of novel synthetic routes nextmol.com.

In the design of molecules with specific functionalities, such as ligands for metal complexes or potential pharmaceutical agents, computational modeling can predict how structural modifications to the this compound core or attached groups will affect properties like binding affinity, reactivity, or electronic structure scribd.commdpi.com. For example, computational studies have investigated the electronic structures and properties of copper(II) complexes with tripodal this compound ligands to understand their coordination chemistry scribd.comresearchgate.net.

Theoretical studies exploring the nonlinear optical (NLO) properties of complexes featuring the tetraamine lithium motif demonstrate how computational chemistry can predict the potential applications of new this compound-based materials researchgate.netresearchgate.net. By calculating properties like hyperpolarizabilities, researchers can identify promising candidates for applications in photonics researchgate.netresearchgate.net.

Environmental Chemistry of Tetramine Compounds

Environmental Transformation and Degradation Pathways of Tetramines

The transformation and degradation of organic compounds in the environment occur through various processes, broadly classified as abiotic and biotic. These pathways determine how a chemical substance breaks down over time, influencing its persistence and the formation of potential transformation products. mdpi.comrsc.orgrsc.orgoup.com

Mechanisms of Abiotic Degradation

Abiotic degradation refers to the transformation of a compound through non-biological processes driven by physical and chemical factors in the environment. rsc.orgrsc.org Key abiotic mechanisms include hydrolysis, photolysis (degradation by light), and oxidation/reduction reactions. rsc.orgoup.com

For TETS, information regarding specific abiotic degradation pathways under typical environmental conditions appears limited in the provided sources. TETS is reported to be stable in water under normal environmental conditions. nrt.org However, it can decompose under extreme pH conditions, specifically in solutions with a pH greater than 13 or less than 1. nrt.org Combustion also leads to the decomposition of TETS, forming toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx). nrt.org

While general abiotic processes like hydrolysis and photolysis are known to affect organic pollutants in water systems gdut.edu.cnnih.gov, specific data on the rates and mechanisms of TETS degradation via these pathways at environmentally relevant pH levels and light conditions are not detailed in the provided information.

Mechanisms of Biotic Degradation

Biotic degradation primarily involves the breakdown of compounds by living organisms, predominantly microorganisms such as bacteria and fungi, through enzymatic processes. rsc.orgrsc.orgoup.com This process can lead to mineralization, where the organic compound is converted into inorganic substances like carbon dioxide and water, or to the formation of intermediate transformation products. rsc.orgresearchgate.net

Specific details regarding the biotic degradation pathways of TETS by microorganisms in soil or water are not extensively described in the provided search results. General environmental fate studies often assess biodegradation through laboratory simulation tests using activated sludge, water, and soil containing microbial communities. interbiotox.comscymaris.comlabcorp.com The extent of biodegradation is typically evaluated by monitoring the disappearance of the parent compound or the formation of degradation products, sometimes using radiolabeled substances to track the fate of the original molecule. interbiotox.comscymaris.comepa.gov

The persistence of a substance in soil, water, and sediment is influenced by the rates of removal by both physical, chemical, and biological processes, with microbial degradation being a principal biotic process. oup.com However, the specific microbial communities or enzymatic reactions involved in the potential biotic degradation of TETS are not identified in the available information.

Fate and Transport Studies in Environmental Compartments (Soil, Water, Air)

Environmental fate and transport studies assess how a chemical substance is distributed, moves, and transforms within different environmental compartments: soil, water, and air. interbiotox.comlabcorp.com Factors such as a compound's physical-chemical properties (solubility, vapor pressure, adsorption coefficient) and environmental conditions (temperature, pH, organic matter content) influence its behavior in these compartments. epa.govacs.org

Distribution and Persistence Assessments

TETS is described as a solid with slight solubility in water. chemeurope.comwikipedia.orgnrt.org Its solubility in water is reported as 0.25 mg/mL wikipedia.org or 0.25 g/L nrt.org. It is considered "persistent" on surfaces and in water under normal environmental conditions. nrt.org Persistence criteria in environmental regulations are often defined by half-lives in specific compartments (water, soil, sediment, air). umweltbundesamt.denih.gov For instance, half-life thresholds for persistence in water can range from 40 to over 180 days, and in soil from 120 to 180 days, depending on the regulatory framework. umweltbundesamt.de

Due to its solid nature, release into the environment can occur as particulates. nrt.org Airborne TETS particulates would deposit on surfaces or accumulate in lower terrains. nrt.org Its solubility and stability in water suggest it can be a drinking water hazard. nrt.org While TETS can be removed from water by activated carbon nrt.org, its distribution and persistence in various environmental compartments under different conditions are not quantitatively detailed in the provided sources. The persistence of a compound in soil is influenced by factors such as soil texture, organic matter content, temperature, and moisture. epa.gov Compounds that are strongly adsorbed to soil organic matter are generally less prone to leaching. epa.gov However, specific adsorption data (e.g., Koc) for TETS are not provided.

Formation and Identification of Transformation Products

Transformation products (TPs) are new compounds formed when chemicals undergo physical, chemical, or biological changes in the environment. mdpi.comgdut.edu.cnbattelle.org Identifying and characterizing these TPs is crucial because they can sometimes be more persistent or toxic than the parent compound. gdut.edu.cnbattelle.orgnih.gov

While the decomposition of TETS upon combustion is known to produce toxic gases nrt.org, specific environmental transformation products formed through abiotic or biotic degradation pathways in soil, water, or air are not explicitly identified in the provided search results. General environmental transformation processes like hydrolysis, photodegradation, and biodegradation can lead to a broad spectrum of TPs mdpi.com, and the identification of these products can be analytically challenging, often requiring advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS). nih.govbattelle.org Radiolabeled compounds can also be used to track the formation and fate of TPs. interbiotox.comscymaris.comepa.gov

The lack of detailed information on specific environmental TPs of TETS highlights a potential gap in the understanding of its complete environmental fate. Structure-activity studies have suggested that modifications to the TETS structure can significantly reduce its toxicity osti.gov, but the environmental relevance of this in terms of degradation product toxicity is not discussed.

Methodologies for Environmental Fate Studies of Tetramines

Assessing the environmental fate of chemical substances like TETS involves a range of standardized laboratory and field studies. These methodologies are designed to evaluate a compound's degradation rates and behavior in different environmental matrices. interbiotox.comlabcorp.com

Standard environmental fate studies often include:

Hydrolysis studies: To assess degradation in water as a function of pH. interbiotox.comepa.gov

Biodegradation studies: Evaluating the potential for microbial breakdown in various media such as activated sludge, surface water, soil, and sediment under aerobic and anaerobic conditions. interbiotox.comscymaris.comlabcorp.com Standard tests like OECD 307 (Aerobic and Anaerobic Transformation in Soil) and OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) are commonly used. labcorp.com

Phototransformation studies: Investigating degradation induced by light, particularly in water. interbiotox.comscymaris.com

Adsorption/Desorption studies: Determining the extent to which a compound binds to soil or sediment particles, which affects its mobility. interbiotox.comscymaris.com

For substances that show persistence in standard laboratory tests, higher-tier studies may be necessary to provide a more realistic assessment of their environmental behavior. labcorp.combattelle.org These can include:

Simulation tests: Conducted under conditions that more closely mimic natural environments, such as varying temperature and light cycles. battelle.org

Fate-o-cosm studies: Utilizing miniature environmental systems containing multiple compartments (water, sediment, microbial communities) to observe degradation processes under controlled, yet more complex, conditions. battelle.org

Field studies: Assessing the compound's behavior directly in the environment, providing the most realistic data but requiring careful design and consideration of environmental impact. battelle.org

Analytical techniques are critical for monitoring the concentration of the parent compound and identifying any transformation products formed during these studies. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including high-resolution mass spectrometry (HRMS), are commonly employed. nih.govbattelle.orgosti.govpnas.org The use of radiolabeled test substances (e.g., ¹⁴C-TETS) is also a powerful tool for achieving high sensitivity and facilitating the tracking and identification of degradation products and their mass balance. interbiotox.comscymaris.comepa.govpnas.org

While these methodologies are standard for environmental fate assessments of organic chemicals, specific published details on the application of a full suite of these studies specifically to TETS in the peer-reviewed literature were not extensively found in the provided search results. The synthesis of ¹⁴C-TETS has been reported, indicating the potential for using radiolabeling in its study. osti.govpnas.org

Application of Radiolabeled and Non-Radiolabeled Tracers

The use of labeled compounds, both radiolabeled and isotopically labeled non-radiolabeled variants, is a common technique in chemical analysis and environmental fate studies. For this compound (Tetramethylenedisulfothis compound, TETS), isotopically labeled versions have been employed in analytical methods for environmental samples. Specifically, isotope dilution gas chromatography/mass spectrometry (GC/MS) is a method used for the determination of this compound in drinking water. epa.govepa.gov This method utilizes isotopically labeled this compound as an internal standard, enabling high throughput analysis and improving the accuracy of quantification by accounting for sample loss and variations in analytical efficiency. epa.gov The addition of isotopically labeled this compound equally to samples, quality controls, and calibration standards is integral to this analytical approach. epa.gov This use of labeled this compound is primarily for quantitative analysis in environmental matrices rather than tracing its movement or transformation pathways in complex environmental systems like soil or water bodies. Radiolabeled 14C-TETS has been synthesized and used in research, primarily for studying its binding sites in biological contexts, such as rat brain membranes, to understand its neurotoxic mechanism. nih.govpnas.orgosti.gov While this demonstrates the feasibility of using radiolabeled this compound, detailed applications of such tracers specifically for environmental transport or degradation pathway studies were not prominently found in the surveyed literature.

Kinetic Studies of Environmental Degradation

Research into the environmental degradation kinetics of this compound suggests that the compound is relatively persistent under normal environmental conditions. Tetramethylenedisulfothis compound (B181443) is considered "persistent" on surfaces and in water. nrt.org It is reported as not readily biodegradable. oecd.org In one test, this compound was not found to have undergone hydrolysis after 36 days. oecd.org Direct photolysis in the hydrosphere is also not expected, based on its molar extinction coefficient. oecd.org

While detailed kinetic parameters like specific half-lives in various environmental compartments (soil, water, sediment) under different conditions were not extensively detailed in the search results, the available information indicates a low rate of degradation through common natural processes like biodegradation, hydrolysis, and photolysis.

Degradation of this compound can occur under more extreme conditions. It can decompose upon heating or in acidic environments. atamanchemicals.com Furthermore, this compound may be destroyed by adjusting the pH to highly alkaline (>13) or highly acidic (<1) conditions. nrt.org Stability studies in biological samples (blood) stored at different temperatures demonstrated that while concentration remained relatively stable for a few days, it declined significantly over longer periods, with temperature influencing the rate of decline. nih.gov This suggests that while persistent under moderate conditions, temperature can play a role in its degradation rate, at least in certain matrices.

Influence of Environmental Factors on this compound Transformation

Several environmental factors can influence the transformation and persistence of chemical compounds, including this compound. Key factors include pH, temperature, and light.

This compound is reported to be stable in neutral solutions. oecd.org However, extreme pH conditions can lead to its destruction; adjusting the pH to greater than 13 or less than 1 is a method mentioned for degrading this compound. nrt.org It also decomposes in acidic environments. atamanchemicals.com This indicates that pH is a significant factor influencing its stability and transformation.

Temperature also plays a role. While persistent under normal conditions, decomposition can occur upon heating. atamanchemicals.com Studies on the stability of this compound in blood samples highlighted the influence of temperature on its degradation rate over time. nih.gov Higher temperatures led to a more rapid decline in concentration compared to storage at lower temperatures. nih.gov This suggests that elevated temperatures in the environment could potentially increase the rate of this compound degradation, although specific data for environmental matrices like soil and water at various temperatures were not extensively provided. General guidelines for hydrolysis studies of chemicals emphasize that hydrolysis rates can be computed as a continuous function of both pH and temperature within experimental ranges. epa.gov

Direct photolysis in the hydrosphere is not anticipated to be a significant removal process for this compound due to its low molar extinction coefficient at relevant wavelengths. oecd.org However, photooxidative degradation by OH-radicals in the atmosphere is estimated to have a relatively short half-life, though its low tendency to transfer from water to air limits the significance of this pathway for removal from aquatic environments. oecd.org

Advanced Analytical Methodologies for Tetramine Characterization

Spectroscopic Characterization Techniques

Spectroscopy plays a crucial role in elucidating the structural features and electronic properties of tetramine compounds and their complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds, including tetramines. By analyzing the chemical shifts, splitting patterns, and integration of signals in the 1H and 13C NMR spectra, researchers can identify the types and connectivity of atoms within the molecule. For example, 1H and 13C NMR have been used in the characterization of cobalt(III) carbonate and bicarbonate chelate complexes of tripodal tetraamine (B13775644) ligands containing pyridyl donors. nih.gov NMR spectroscopy, alongside FTIR and mass spectrometry, has also been employed to characterize synthesized compounds containing diazo and this compound groups. dergipark.org.tr

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is widely used for the identification and quantification of tetramines, particularly in complex samples. MS provides information about the molecular weight and fragmentation pattern of the analyte, which aids in its positive identification.

Coupling chromatography with mass spectrometry, such as GC/MS and LC/MS, is a common approach for sensitive and selective this compound analysis. For instance, isotope dilution gas chromatography/mass spectrometry (GC/MS) is a method developed for the determination of tetramethylenedisulfothis compound (B181443) (TETS) in drinking water, utilizing solid phase extraction for sample preparation. epa.gov This method identifies TETS by comparing acquired mass spectra and retention times to reference standards and performs quantitation using the internal standard technique. epa.gov GC/MS has also been applied for the determination of this compound in blood, with studies investigating the efficiency of various organic solvents for extraction and analyzing the GC/MS spectrum. xml-journal.net Selected-ion monitoring (SIM) mode in GC/MS can enhance detection limits and reduce interference when analyzing this compound in blood. xml-journal.net

Liquid chromatography coupled with electrospray ionization-mass spectrometry (LC/ESI-MS) has been developed for the sensitive and selective determination of this compound (specifically tetramethylammonium (B1211777) ion) in marine gastropods. nih.gov This method involves separation on a cation-exchange column followed by detection via simultaneous monitoring of the molecular ion (m/z 74) and a fragment ion (m/z 58). nih.gov LC-MS/MS has also been used for the quantitative analysis of tetramethylenedisulfothis compound spiked into beverages, with quantitation based on the fragmentation of m/z 347 to m/z 268. nih.govacs.orgacs.org This LC-MS/MS method was validated by GC-MS operated in SIM mode monitoring ions m/z 212, 240, and 360. nih.govacs.orgacs.org

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another MS technique that has been used in the characterization of materials, including those potentially related to this compound chemistry. rsc.org

Vibrational (FTIR) and Electronic (UV/Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within this compound molecules.